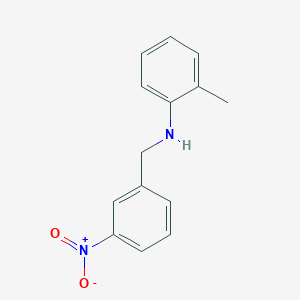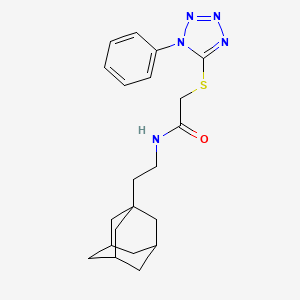
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-4’,7-dimethoxyflavone
- 7-Hydroxy-5-methoxyisoflavone
- 7-Methoxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone
Uniqueness
Ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H20O5 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-7-(4-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H20O5/c1-3-28-24(26)21-20-14-17(25)13-19(15-9-11-18(27-2)12-10-15)23(20)29-22(21)16-7-5-4-6-8-16/h4-14,25H,3H2,1-2H3 |
InChI-Schlüssel |
OWKKMHDTAHKRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)OC)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B15006299.png)
![Methyl 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15006302.png)
methanone](/img/structure/B15006308.png)

![2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B15006318.png)
![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006331.png)
![2,5-Bis[4-(cyclopentyloxy)-3-methoxyphenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15006338.png)
![N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]-N-[1-(4-methylphenyl)ethyl]benzohydrazide](/img/structure/B15006343.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B15006354.png)

![(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
![N~2~-{4-[chloro(difluoro)methoxy]phenyl}-N~4~,N~6~-bis(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B15006374.png)
